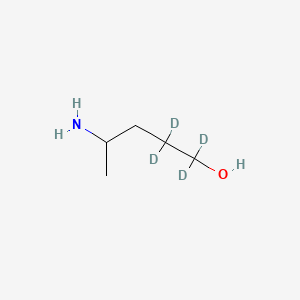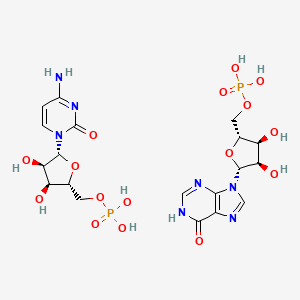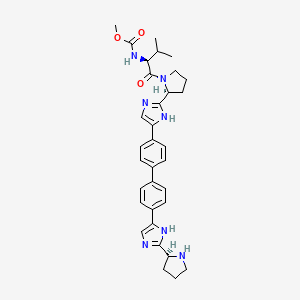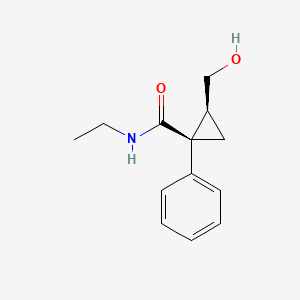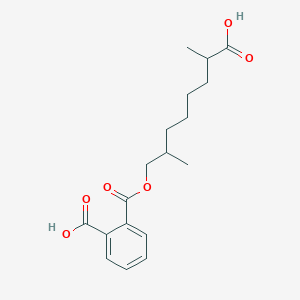
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate), also known as rapamycin, is a small molecule natural product with a wide range of applications in the fields of biochemistry and physiology. Rapamycin was first isolated from a soil sample collected from Easter Island in the 1970s, and since then, it has been extensively studied for its potential therapeutic and industrial uses. Rapamycin is a macrocyclic lactone that binds to the mammalian target of rapamycin (mTOR) protein, which is a key regulator of cell growth and metabolism. Rapamycin has been found to possess anti-inflammatory, anti-fungal, immunosuppressive, and anticancer properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of rapamycin derivatives, such as temsirolimus, involves complex organic synthesis methods. For instance, a lipase-catalyzed process has been developed for the green synthesis of temsirolimus, demonstrating an environmentally friendly and efficient method to synthesize this rapamycin derivative with high yield and regioselectivity (Xin Ju et al., 2015). This enzymatic process represents a significant advancement in the synthesis of rapamycin derivatives, offering a scalable and less toxic alternative to traditional chemical synthesis methods.
Biotechnological Production
The generation of high-yield rapamycin-producing strains via metabolic pathway-based mutagenesis and bioprocess optimization is a significant area of research. Techniques such as UV mutagenesis and fermentation optimization have been employed to enhance the production levels of rapamycin, achieving titers that make industrial-scale production feasible (Xiangcheng Zhu et al., 2010). This work not only provides insights into the metabolic engineering of Streptomyces hygroscopicus for increased rapamycin production but also highlights the potential for applying these strategies to other microbial natural products.
Pharmacological Applications Beyond Clinical Use
The pharmacological applications of rapamycin extend beyond its well-known immunosuppressive effects. Research has explored its potential in treating bone tumors, showing that rapamycin and its derivatives can inhibit tumor cell growth and affect bone remodeling, suggesting a multifaceted approach to treating bone-related diseases (B. Ory et al., 2007). Additionally, rapamycin has been investigated for its anti-aging properties, with studies suggesting its ability to extend healthy lifespan and potentially impact Medicare sustainability by delaying age-related diseases (M. Blagosklonny, 2012).
Cellular and Molecular Biology
On a cellular level, rapamycin has been shown to induce autophagy, playing a crucial role in cellular homeostasis and longevity. Its ability to stimulate macroautophagy and extend chronological life span in yeast models highlights the fundamental biological processes influenced by rapamycin, with implications for understanding aging and degenerative diseases (A. Alvers et al., 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) involves the modification of the parent compound, rapamycin, by esterification with 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. The esterification is carried out at positions 31 and 42 of the rapamycin molecule, resulting in the formation of the final product.", "Starting Materials": [ "Rapamycin", "2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Dimethylformamide (DMF)", "Chloroform", "Methanol", "Diethyl ether", "Sodium bicarbonate" ], "Reaction": [ "Rapamycin is dissolved in DMF and treated with DCC and DMAP to activate the carboxylic acid groups at positions 31 and 42.", "2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid is dissolved in DMF and added to the reaction mixture.", "The reaction mixture is stirred at room temperature for several hours to allow for esterification to occur.", "The reaction mixture is then poured into a mixture of chloroform and methanol to precipitate the product.", "The product is collected by filtration and washed with chloroform and methanol.", "The crude product is dissolved in diethyl ether and washed with a solution of sodium bicarbonate to remove any remaining acid impurities.", "The product is then dried and purified by column chromatography to yield the final product, Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate)." ] } | |
| 1401284-72-7 | |
Fórmula molecular |
C₆₇H₁₀₃NO₁₉ |
Peso molecular |
1226.53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


